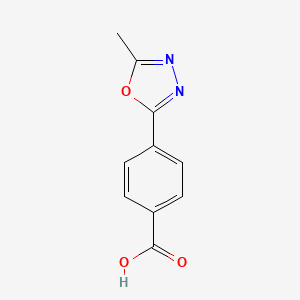

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid

Descripción general

Descripción

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a heterocyclic compound that features a benzoic acid moiety linked to a 1,3,4-oxadiazole ring substituted with a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzoic acid derivatives with hydrazides, followed by cyclization in the presence of dehydrating agents such as phosphorus oxychloride (POCl3) or sulfuric acid (H2SO4) . The reaction conditions often require refluxing the mixture for several hours and monitoring the progress using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired product .

Análisis De Reacciones Químicas

Reactivity of the Carboxylic Acid Group

The benzoic acid group enables classical acid-derived reactions:

Esterification

The carboxylic acid reacts with alcohols under acid catalysis (e.g., H₂SO₄) to form esters. For instance:

This reaction is critical for modifying solubility or generating prodrugs .

Amidation

Coupling with amines via carbodiimide reagents (e.g., DCC, EDCl) produces amides:

Amidation enhances bioactivity by introducing hydrogen-bonding motifs .

Salt Formation

The acid forms salts with bases (e.g., NaOH, K₂CO₃):

Salts improve aqueous solubility for pharmacological applications .

Reactivity of the Oxadiazole Ring

The 1,3,4-oxadiazole ring participates in electrophilic and nucleophilic substitutions due to its electron-deficient nature:

Nucleophilic Substitution

The oxadiazole’s C2 position undergoes substitution with nucleophiles (e.g., amines, thiols) under basic conditions:

This modification diversifies pharmacological scaffolds .

Reduction

Selective reduction of the oxadiazole ring to a hydrazine derivative is feasible with LiAlH₄:

Reduction products serve as intermediates for further functionalization .

Biotransformation and Metabolic Pathways

In vivo studies (rat/rabbit models) reveal three primary metabolites :

| Metabolite | Reaction Type | Enzymatic Pathway |

|---|---|---|

| N-Hydroxy-4-(5-methyl-oxadiazol-2-yl)benzenesulfonamide | N-Hydroxylation | Cytochrome P450-mediated |

| 4-(5-(Hydroxymethyl)-oxadiazol-2-yl)benzoic acid | C-Hydroxylation | Oxidative metabolism |

| 4-(5-Methyl-oxadiazol-2-yl)benzenesulfonic acid | Oxidative desulfonation | Non-enzymatic decomposition |

These pathways highlight oxidative modifications at the methyl group or sulfonamide moiety (if present in derivatives) .

Synthetic Coupling Reactions

The compound acts as a precursor for bioactive hybrids:

Peptide Conjugation

Coupling with amino acids via EDC/HOBt yields peptidomimetics:

Such conjugates enhance target specificity in drug design .

Metal Coordination

The oxadiazole’s nitrogen atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or antimicrobial properties .

Stability and Degradation

Under acidic conditions (pH < 3), the oxadiazole ring undergoes hydrolysis to form a diamide:

Alkaline conditions (pH > 10) promote decarboxylation of the benzoic acid group .

Comparative Reaction Table

Aplicaciones Científicas De Investigación

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid has several scientific research applications, including:

Medicinal Chemistry: The compound has been investigated for its potential as an anticancer agent, showing promising activity against various cancer cell lines.

Materials Science: It can be used as a building block for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

Some similar compounds include:

- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid

- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid

- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzoic acid .

Uniqueness

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of the methyl group on the oxadiazole ring can affect its electronic properties and interactions with other molecules, making it distinct from other similar compounds .

Actividad Biológica

4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-fibrotic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound consists of a benzoic acid core substituted with a 5-methyl-1,3,4-oxadiazole ring.

Research indicates that compounds containing the oxadiazole ring can interact with various biological targets. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of Rho/MRTF/SRF Pathway : This compound has been identified as a potent inhibitor of the Rho/Myocardin-related transcription factor (MRTF)/Serum Response Factor (SRF) pathway. It shows significant inhibition with an IC50 value of approximately 180 nM in cellular assays .

- Anti-fibrotic Activity : In vivo studies have demonstrated that this compound can significantly reduce the expression of connective tissue growth factor (CTGF), which is crucial in fibrotic diseases. This effect was observed in models of bleomycin-induced dermal fibrosis .

- Low Cytotoxicity : Notably, the compound exhibits low cytotoxicity up to concentrations of 100 μM, making it a promising candidate for therapeutic applications without adverse cellular effects .

Biological Assays and Findings

Various studies have evaluated the biological activity of this compound through different assay methodologies:

Table 1: Summary of Biological Assays

| Assay Type | Result | Reference |

|---|---|---|

| Cell Viability Assay | < 5% inhibition at 100 μM | |

| SRE.L Activity Inhibition | IC50 = 180 nM | |

| Anti-fibrotic Activity | Significant reduction in CTGF |

Case Study 1: Anti-Fibrotic Effects

A study conducted on mice treated with bleomycin showed that administration of this compound led to a dose-dependent reduction in dermal fibrosis. The results indicated that this compound could be a potential therapeutic agent for treating fibrotic conditions .

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound's interaction with the MRTF/SRF pathway could be mediated through covalent binding to an unknown target. This suggests a unique approach to designing inhibitors targeting similar pathways in fibrotic diseases .

Propiedades

IUPAC Name |

4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-11-12-9(15-6)7-2-4-8(5-3-7)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHDLGCAERPMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589906 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892502-28-2 | |

| Record name | 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.